Product packaging for Sodium tri-sec-butylborohydride(Cat. No.:CAS No. 67276-04-4)

Sodium tri-sec-butylborohydride

Cat. No.: B1324565
CAS No.: 67276-04-4
M. Wt: 205.15 g/mol
InChI Key: VSQOLIPZGAUEAK-UHFFFAOYSA-N
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Description

Contextualizing Sodium Tri-sec-butylborohydride within Borohydride (B1222165) Chemistry

The family of borohydride reagents is a cornerstone of modern organic chemistry, with sodium borohydride (NaBH₄) being one of its most fundamental and widely used members. wikipedia.orgenergy.gov Discovered in the 1940s, sodium borohydride became a staple for the reduction of aldehydes and ketones due to its mild nature and good selectivity. wikipedia.orgresearchgate.net However, standard borohydrides like NaBH₄ are generally ineffective at reducing less reactive functional groups such as esters, carboxylic acids, and amides under ambient conditions. researchgate.net

This limitation spurred the development of modified borohydride reagents with enhanced or tailored reactivity. This compound, also known by the trade name N-Selectride®, is a prominent example of such a second-generation reagent. ontosight.aisigmaaldrich.com It is a complex hydride consisting of a sodium cation and a tri-sec-butylborohydride anion. ontosight.ai The defining feature of this compound is the presence of three sterically demanding sec-butyl groups attached to the boron atom.

This significant steric bulk around the hydride source is the primary determinant of its chemical behavior. Unlike the small, unhindered hydride of sodium borohydride, the hydride in this compound is delivered from a much more crowded environment. This steric hindrance makes it a highly selective and less reactive reducing agent in some contexts, while enabling unique reactivity in others. chegg.comchegg.com For instance, the large size of the reagent dictates the trajectory of its approach to a substrate, often leading to high levels of stereoselectivity in reactions where the product can exist as different stereoisomers. chegg.comcphi-online.com This controlled delivery is crucial for the synthesis of complex molecules where specific three-dimensional arrangements are required. ontosight.ailookchem.com

Historical Development and Significance as a Specialized Reducing Agent

The development of this compound arose from the need for reagents that could offer greater control and selectivity than was possible with first-generation hydrides like sodium borohydride. While NaBH₄ is an excellent reagent for simple reductions, the synthesis of complex natural products and pharmaceutical agents demanded tools that could predictably control stereochemistry and react with specific functional groups while leaving others untouched.

This compound emerged as a solution to many of these challenges, establishing its significance as a specialized reducing agent. Its bulky nature is particularly advantageous in the diastereoselective reduction of cyclic ketones. cphi-online.com The reagent preferentially attacks from the less sterically hindered face of the molecule, allowing for the predictable formation of one diastereomer over another. chegg.comchegg.com

Furthermore, it has proven highly effective for the 1,4-reduction (conjugate addition) of α,β-unsaturated carbonyl compounds (enones) to provide ketones or alcohols. cphi-online.com It is also utilized for the selective reduction of conjugated double bonds in certain cyclic systems. cphi-online.com Research has highlighted its utility as a key reagent for stereoselective nucleophilic addition reactions and for initiating conjugate hydride reduction-initiated tandem cyclization reactions, which allow for the efficient construction of multiple rings in a single step. sigmaaldrich.comlookchem.com These specific applications underscore its importance as a powerful tool for advanced organic synthesis, enabling chemists to achieve high levels of precision in molecular construction.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H27BNa B1324565 Sodium tri-sec-butylborohydride CAS No. 67276-04-4

Properties

InChI

InChI=1S/C12H27B.Na/c1-7-10(4)13(11(5)8-2)12(6)9-3;/h10-12H,7-9H2,1-6H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSQOLIPZGAUEAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C(C)CC)(C(C)CC)C(C)CC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27BNa
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67276-04-4, 67279-07-6
Record name Sodium hydrotri-sec-butylborate(1-)
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Record name Gona-1,3,5,7,9,15-hexaen-12-one, (14beta)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium hydrotri-sec-butylborate(1-)
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Synthetic Methodologies for Sodium Tri Sec Butylborohydride

Preparation Routes via Alkali Metal Hydride Precursors

A primary and well-established method for the synthesis of sodium tri-sec-butylborohydride involves the reaction of sodium hydride with tri-sec-butylborane. This method is analogous to the synthesis of its lithium counterpart, L-Selectride®, which is prepared from lithium hydride and tri-sec-butylborane.

NaH + B(sec-Bu)₃ → Na[HB(sec-Bu)₃]

The successful synthesis of sodium borohydride (B1222165) from sodium hydride and trimethyl borate in THF suggests that this solvent is suitable for facilitating the reaction between an alkali metal hydride and a borane derivative. In this related synthesis, the reaction temperature is maintained at around 65°C to achieve good yields. It is also noted that the order of addition is crucial, with the addition of the borate to the sodium hydride suspension leading to higher yields. While specific yield data for the synthesis of this compound via this method is not extensively reported in publicly available literature, the established procedures for similar compounds provide a solid foundation for its preparation.

Key parameters influencing the success of this synthesis include the quality of the sodium hydride, the purity of the tri-sec-butylborane and the solvent, and the strict exclusion of moisture and oxygen.

Direct Synthesis Approaches: Catalytic Hydrogenation Methods

A more direct and potentially more atom-economical approach to the synthesis of this compound involves catalytic hydrogenation. This method circumvents the pre-formation of an alkali metal hydride by reacting an alkali metal, a hydrogen donor, and a trisubstituted borane in the presence of a suitable hydrogenation catalyst.

A patented method describes the synthesis of alkali metal trisubstituted borohydrides, including the sodium variant, through this direct approach. The general scheme for this reaction is:

Na + H₂ (or hydrogen donor) + B(sec-Bu)₃ --(Catalyst)--> Na[HB(sec-Bu)₃]

This process is advantageous as it avoids the handling of pyrophoric and often difficult-to-handle alkali metal hydrides. The patent discloses that the reaction can be carried out in a hydrogen atmosphere, and the presence of a hydrogenation catalyst is essential for the reaction to proceed. For instance, the synthesis of the lithium analog, lithium tri-sec-butylborohydride, was successfully achieved by reacting lithium metal powder with tri-sec-butylborane under a hydrogen atmosphere in the presence of a catalyst. A similar principle is applied for the synthesis of the sodium compound.

The selection of an appropriate catalyst is critical for the efficiency of this reaction. Catalysts that are effective in promoting the reaction of the alkali metal with hydrogen to form the corresponding hydride in situ are preferred.

Considerations for Purity and Laboratory Scale-Up

The synthesis of this compound requires careful consideration of purity and scalability, largely due to the reactive nature of the reagents and the product.

Purity: The purity of the final product is highly dependent on the quality of the starting materials and the reaction conditions. The presence of impurities, such as unreacted sodium hydride or byproducts from solvent decomposition, can affect the reactivity and selectivity of the reducing agent. Therefore, using high-purity, anhydrous solvents and reagents is paramount. The product is typically obtained as a solution in the reaction solvent, and its concentration is determined by titration or spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy. NMR can be used to confirm the structure and assess the purity of the borohydride.

Laboratory Scale-Up: Scaling up the synthesis of this compound from a laboratory to a larger scale presents several challenges. The primary concerns are related to heat management and the safe handling of flammable and reactive materials.

Heat Transfer: The reaction between sodium hydride and tri-sec-butylborane is exothermic. On a larger scale, efficient heat dissipation is crucial to control the reaction temperature and prevent runaway reactions. The choice of reactor and agitation system must be carefully considered to ensure adequate heat transfer.

Mass Transfer: In the alkali metal hydride route, the reaction is heterogeneous, involving a solid (sodium hydride) and a liquid phase. Efficient stirring is necessary to ensure good contact between the reactants and to prevent the settling of the hydride.

Safety: Both sodium hydride and the final product are highly reactive with water and air. All operations must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon). The equipment used must be thoroughly dried to prevent any contact with moisture. When scaling up, the potential hazards associated with handling larger quantities of these materials must be carefully assessed and mitigated.

Mechanistic Insights into Reactivity and Selectivity

Hydride Delivery Mechanisms in Stereoselective Transformations

The stereoselectivity of sodium tri-sec-butylborohydride is a direct consequence of the steric bulk of the tri-sec-butyl groups attached to the boron atom. researchgate.net This bulk dictates the trajectory of the hydride delivery to the carbonyl carbon, leading to high levels of stereocontrol.

In the reduction of cyclic ketones, such as substituted cyclohexanones, the incoming hydride can attack the carbonyl group from two distinct faces: the axial face or the equatorial face. libretexts.orgyoutube.com An axial attack leads to the formation of an equatorial alcohol, which is often the thermodynamically more stable product. organic-chemistry.org Conversely, an equatorial attack results in the formation of an axial alcohol, typically the kinetically favored product with sterically demanding reducing agents. acs.org

This compound, due to its significant steric bulk, predominantly attacks from the equatorial direction. libretexts.org This preference is attributed to the severe steric hindrance the reagent would encounter from the axial hydrogens at the C3 and C5 positions if it were to approach from the axial face. libretexts.org This steric clash, known as 1,3-diaxial interaction, makes the transition state for axial attack significantly higher in energy. youtube.com Therefore, the hydride is delivered from the less hindered equatorial face, resulting in the formation of the axial alcohol as the major product. acs.org

The general principle is that small hydride reagents, like sodium borohydride (B1222165), tend to favor axial attack due to stereoelectronic reasons and the desire to form the more stable equatorial alcohol. organic-chemistry.orglibretexts.org In contrast, bulky hydride reagents like this compound are governed by "steric approach control," where the path of least steric resistance dictates the outcome. acs.org

The steric hindrance provided by the three sec-butyl groups is the cornerstone of the selectivity observed with this compound. researchgate.net This steric bulk not only dictates the equatorial versus axial attack preference in cyclic systems but also influences the facial selectivity in the reduction of acyclic ketones.

The high degree of steric hindrance leads to a late transition state in the reduction reaction, meaning the transition state resembles the products more than the reactants. acs.org In this late transition state, the steric interactions between the bulky borohydride and the substrate are maximized, further amplifying the preference for the less hindered trajectory of attack. acs.org

Computational studies on bulky hydride reagents have corroborated that as the steric bulk of the nucleophile increases, the energy difference between the transition states for equatorial and axial attack also increases, with the equatorial attack becoming more favorable. acs.org This steric control is so pronounced that this compound can achieve high diastereoselectivity even in complex molecules with multiple stereocenters.

The following table illustrates the effect of steric hindrance on the stereochemical outcome of the reduction of 4-tert-butylcyclohexanone (B146137) with different hydride reagents.

Hydride Reagent% Axial Alcohol (from equatorial attack)% Equatorial Alcohol (from axial attack)
Sodium Borohydride (NaBH₄)1585
This compound (N-Selectride) >98<2
Lithium Tri-sec-butylborohydride (L-Selectride)982

This table demonstrates the high selectivity for equatorial attack by the sterically hindered Selectride reagents compared to the less hindered sodium borohydride.

Role of the Counterion in Transition State Control

While steric hindrance is the primary factor driving selectivity, the nature of the counterion (Na⁺, Li⁺, or K⁺) associated with the tri-sec-butylborohydride anion also plays a significant, albeit more subtle, role in modulating reactivity and stereoselectivity. researchgate.net

The family of tri-sec-butylborohydride reagents, known as the Selectrides, includes N-Selectride (sodium), L-Selectride (lithium), and K-Selectride (potassium). youtube.com While they all exhibit high stereoselectivity due to their steric bulk, the identity of the cation can influence the reaction. researchgate.net

The Lewis acidity of the alkali metal cation (Li⁺ > Na⁺ > K⁺) can affect the coordination to the carbonyl oxygen of the substrate. A more Lewis acidic cation, like Li⁺, can coordinate more strongly to the carbonyl oxygen, increasing its electrophilicity and potentially influencing the transition state geometry. However, in many cases, the stereochemical outcomes with N-Selectride, L-Selectride, and K-Selectride are very similar, suggesting that the steric effects of the tri-sec-butylborohydride anion are the dominant controlling element. youtube.com

Differences in reactivity and selectivity can become more apparent in reactions where chelation is possible.

In substrates containing a Lewis basic atom (e.g., an oxygen or nitrogen) at the α- or β-position to the carbonyl group, the counterion can form a chelate with both the carbonyl oxygen and the heteroatom. researchgate.net This chelation can lock the conformation of the substrate and direct the hydride attack from a specific face.

Studies have shown that with certain substrates, chelation-controlled selectivity is more pronounced with the sodium counterion (N-Selectride) compared to the lithium counterion (L-Selectride). thieme-connect.com For example, in the reduction of some α-alkoxy ketones, N-Selectride can provide high diastereoselectivity for the chelation-controlled product, whereas L-Selectride may show lower selectivity. researchgate.netthieme-connect.com This suggests that the sodium cation can effectively organize the transition state through chelation, leading to a more ordered and selective hydride delivery. thieme-connect.com When chelation is a dominant factor, it can sometimes override the general steric preferences of the reducing agent. researchgate.net

Computational and Theoretical Studies of Reaction Mechanisms

Computational and theoretical studies, particularly using Density Functional Theory (DFT), have provided deeper insights into the reaction mechanisms of sterically hindered borohydrides. semanticscholar.orgnih.gov These studies allow for the detailed examination of transition state geometries and energies, which are difficult to probe experimentally.

While specific computational studies focusing exclusively on this compound are not extensively documented in the literature, research on analogous bulky hydride reagents like L-Selectride and other model systems provides valuable information. acs.org DFT calculations have been employed to model the hydride transfer from the borohydride to the carbonyl carbon, elucidating the factors that control stereoselectivity. semanticscholar.org

These theoretical models have confirmed that for bulky hydride reagents, the transition state for equatorial attack on a cyclohexanone (B45756) is significantly lower in energy than for axial attack, primarily due to the avoidance of 1,3-diaxial steric clashes. acs.org Computational studies have also explored the role of torsional strain in the transition state, finding that for bulky reagents, steric effects dominate over torsional effects. acs.org

Furthermore, theoretical analyses of reductions of α- and β-alkoxy ketones have helped to rationalize the role of the counterion in chelation control. thieme-connect.com By calculating the energies of both chelated and non-chelated transition states, researchers can predict and explain the observed diastereoselectivities with different metal counterions. These computational approaches are becoming increasingly important for understanding and predicting the outcomes of complex organic reactions. rsc.org

Density Functional Theory (DFT) Calculations for Energy Profiles

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the reaction mechanisms of complex chemical transformations, including ketone reductions by bulky hydride reagents. By calculating the potential energy surface of the reaction, researchers can identify transition states, intermediates, and determine the activation energies that govern reaction rates and selectivity.

While direct DFT studies on this compound are complicated by the molecule's significant conformational flexibility, research on analogous, sterically hindered borohydrides provides a clear framework for understanding its reactivity. A notable computational study investigated the reduction of cyclic ketones using lithium triisopropylborohydride (LTBH) as a computationally more accessible surrogate for L-Selectride (lithium tri-sec-butylborohydride). acs.org The study found that LTBH successfully reproduced the experimental selectivities observed with the more complex reagent, validating its use as a model. acs.org

The calculations revealed the activation energies (in the form of Gibbs free energy of activation, ΔG‡) for the hydride transfer to different substrates. These energy profiles are critical for predicting which reaction pathway is more favorable. For instance, in the reduction of N-methoxycarbonyltropinone, the calculated activation energy was found to be 25.1 kcal/mol. acs.org Similarly, the reaction with N-methoxycarbonyl-cis-2,6-dimethylpiperidone showed a ΔG‡ of 22.9 kcal/mol when modeled with the potassium salt (KTBH), which was noted to be somewhat more reactive. acs.org These values highlight the energy barriers that must be overcome for the hydride transfer to occur and demonstrate how DFT can quantify the reactivity of these complex systems.

Table 1: Calculated Activation Energies for Hydride Reduction by a Model Bulky Borohydride

Substrate Model Reagent Calculated ΔG‡ (kcal/mol)
N-methoxycarbonyl-cis-2,6-dimethylpiperidone KTBH* 22.9 acs.org
N-methoxycarbonyltropinone LTBH** 25.1 acs.org

*Potassium triisopropylborohydride, used as a model for K-Selectride. **Lithium triisopropylborohydride, used as a model for L-Selectride.

Conformational Analysis of the Tri-sec-butylborohydride Anion

The reactivity and selectivity of the tri-sec-butylborohydride anion, [HB(sec-Bu)₃]⁻, are intrinsically linked to its three-dimensional structure and conformational preferences. The three bulky sec-butyl groups create a highly congested environment around the boron-hydride bond, which is the source of the reagent's selectivity.

A full conformational analysis of the tri-sec-butylborohydride anion is exceptionally challenging from a computational standpoint. acs.org Each of the three sec-butyl groups possesses multiple rotatable carbon-carbon single bonds. Considering that each sec-butyl group can exist in numerous conformations, the total number of possible rotamers for the entire anion is vast. Furthermore, the tri-sec-butylborohydride anion has three chiral centers at the secondary carbon atoms attached to the boron, leading to eight possible stereoisomers (RRR, SSS, RRS, SSR, RSR, SRS, RSS, and SRR). The combination of these rotamers and stereoisomers results in a staggering number of potential low-energy conformers, estimated to be in the thousands. acs.org

This immense conformational complexity means that the anion in solution is not a single, rigid structure but rather a dynamic equilibrium of many interconverting conformers. The specific conformation that engages in the hydride transfer step will be the one that minimizes steric clashes with the substrate in the transition state. The inherent steric bulk is a defining feature, forcing the hydride attack to occur from the less hindered face of a prochiral ketone, thereby dictating the stereochemical outcome of the reduction. chem-station.com The use of computationally less demanding models, such as triisopropylborohydride, allows researchers to capture the essential steric and electronic features that govern the anion's reactive behavior without the prohibitive computational cost of analyzing every possible conformer of the tri-sec-butylborohydride anion itself. acs.org

Modeling Transition States and Predicting Diastereoselectivity

The prediction of diastereoselectivity in ketone reductions by this compound hinges on accurately modeling the transition state of the hydride transfer step. The transition state is the highest energy point along the reaction coordinate, and its geometry dictates which diastereomeric product will be formed preferentially. For reductions of cyclic ketones, for example, the key question is whether the hydride will attack the carbonyl from the axial or equatorial face.

Computational modeling, particularly using DFT, allows for the detailed structural and energetic analysis of these transition states. Studies based on model systems like lithium triisopropylborohydride (LTBH) have shown that the transition states in these reductions are "late," meaning the geometry at the carbonyl carbon is nearly tetrahedral, resembling the product alcohol. acs.org This is consistent with the Hammond postulate for endergonic steps.

The Felkin-Anh model provides a foundational framework for predicting the stereochemical outcome of nucleophilic additions to carbonyl groups. chemtube3d.com This model posits that the nucleophile will attack the carbonyl carbon at an angle of approximately 107 degrees (the Bürgi-Dunitz angle), avoiding the largest substituent on the adjacent carbon. chemtube3d.com In the case of bulky nucleophiles like tri-sec-butylborohydride, steric interactions between the reagent and the substrate's substituents become the dominant factor in determining the energy of the transition state.

Computational studies on the reduction of substituted cyclohexanones with bulky hydride models demonstrate that the preference for axial or equatorial attack is determined by the balance of steric repulsion and torsional strain in the transition state. acs.org The bulky trialkylborohydride will approach the ketone in a way that minimizes steric clashes. For a conformationally locked cyclohexanone with a large substituent, this typically means the hydride is delivered to the axial face to avoid interaction with the equatorial hydrogens at the C2 and C6 positions, leading to the formation of the equatorial alcohol. The high diastereoselectivity of this compound is therefore a direct result of the significant energy difference between the diastereomeric transition states, which is amplified by the steric bulk of the three sec-butyl groups. chem-station.com

Advanced Applications in Stereoselective Organic Transformations

Diastereoselective Reduction of Carbonyl Compounds

The steric bulk of sodium tri-sec-butylborohydride plays a crucial role in directing the stereochemical outcome of carbonyl reductions.

Ketone Reduction to Chiral Alcohols: Diastereoselectivity Patterns

This compound is highly effective in the diastereoselective reduction of ketones to produce chiral alcohols. Its large size dictates that the hydride transfer occurs from the less sterically hindered face of the ketone, leading to predictable stereochemical outcomes. researchgate.netsbq.org.br This principle is particularly evident in the reduction of conformationally biased cyclic ketones. sbq.org.br For instance, the reduction of 4-tert-butylcyclohexanone (B146137) with bulky reducing agents like tri-sec-butylborohydride derivatives results in the formation of the axial alcohol as the major product. sbq.org.br This is due to the steric hindrance between the axial hydrogens at the 3 and 5 positions and the bulky sec-butyl groups of the reducing agent, which favors hydride delivery from the equatorial face. sbq.org.br

The diastereoselectivity of these reductions can be influenced by the cation (e.g., Li+, Na+), which can participate in the transition state through chelation, thereby enhancing the formation of a specific stereoisomer. researchgate.net The choice of solvent can also play a role in the stereochemical outcome. rsc.org

Below is a data table summarizing the diastereoselective reduction of various ketones with this compound and related bulky reducing agents.

Ketone SubstrateReducing AgentMajor Product (Stereochemistry)Diastereomeric Ratio (d.r.)Reference
4-tert-butylcyclohexanoneL-Selectridecis-4-tert-butylcyclohexanol (axial-OH)>95:5 sbq.org.br
Tetralin-1,4-dioneL-Selectridecis-diol84:16 nih.gov
(5S,6RS)-6-alkyl-5-benzyloxy-6-hydroxy-2-piperidinonesL-Selectridesyn-dihydroxy amideup to 86:14 nih.gov
Chiral α-ketoamides from (S)-proline estersSodium Borohydride (B1222165) (in mixed solvent)(R)-α-hydroxy amideHigh e.e. rsc.org

Reduction of Cyclic Ketones: Conformational Influences on Stereoselectivity

The reduction of cyclic ketones with this compound is highly sensitive to the conformational biases of the substrate. acs.orgarkat-usa.org In conformationally rigid systems like substituted cyclohexanones, the stereochemical outcome is largely dictated by the steric hindrance presented by the substituents on the ring. acs.orgarkat-usa.org

For example, the reduction of substituted cyclohexanones with a sterically demanding reagent like a tri-sec-butylborohydride derivative predominantly yields axial alcohols. arkat-usa.org This is a consequence of the hydride being delivered from the equatorial face to avoid steric clashes with axial substituents. sbq.org.bracs.org In contrast, less bulky reducing agents like sodium borohydride tend to favor the formation of the thermodynamically more stable equatorial alcohol through axial attack. sbq.org.bracs.org

The stereoselectivity of these reductions has been extensively studied, and computational models have been developed to predict the outcomes based on the conformational analysis of the transition states. acs.org These studies highlight the importance of considering not only the ground-state conformation of the ketone but also the energetic accessibility of twist-boat conformers during the reaction. acs.org

The following table presents data on the stereoselective reduction of various cyclic ketones, illustrating the influence of conformation and the nature of the reducing agent.

Cyclic KetoneReducing AgentMajor Product (Stereochemistry)Product RatioReference
4-tert-butylcyclohexanoneL-Selectridecis-4-tert-butylcyclohexanol (axial-OH)>95% cis tamu.eduvaia.com
MethylcyclohexanonesL-SelectrideLess stable methylcyclohexanols>98% wikipedia.org
5α-Androstane-3,17-dioneK-Selectride3α-hydroxy-5α-androstan-17-one (axial-OH)High selectivity psu.edursc.org
5β-Androstane-3,17-dioneK-Selectride3β-hydroxy-5β-androstan-17-one (axial-OH)High selectivity psu.edursc.org

Selective 1,4-Conjugate Reduction of α,β-Unsaturated Systems

Under specific conditions, this compound can selectively reduce α,β-unsaturated ketones and other conjugated systems via a 1,4-conjugate addition of hydride. researchgate.netwikipedia.org This chemoselectivity arises from the greater steric hindrance the bulky hydride reagent encounters at the carbonyl carbon (1,2-addition) compared to the β-carbon (1,4-addition). wikipedia.org The resulting enolate can be trapped by various electrophiles, providing a versatile method for the synthesis of functionalized ketones. organicchemistrydata.org

The competition between 1,2- and 1,4-reduction is influenced by several factors, including the substrate structure, reaction temperature, and the specific Selectride reagent used (L-, N-, or K-Selectride). chem-station.com For example, the reduction of α,β-unsaturated ketones with L-Selectride often favors the 1,4-reduction pathway, leading to the formation of saturated ketones after workup. researchgate.net

The table below provides examples of the selective 1,4-conjugate reduction of α,β-unsaturated systems.

α,β-Unsaturated SubstrateReducing AgentProduct TypeSelectivityReference
EnonesL-SelectrideSaturated Ketone (via enolate)High 1,4-selectivity wikipedia.orgorganicchemistrydata.org
1-Methyl-4-phenyl-1,2,5,6-tetrahydropyridin-2-oneL-Selectride1,4-Reduction ProductExclusive 1,4-reduction researchgate.net
α,β-Unsaturated AldehydesRhodium(bisoxazolinylphenyl) complexes/alkoxyhydrosilanesSaturated AldehydeHigh conjugate reduction selectivity organic-chemistry.org

Chemoselective Reductions and Functional Group Transformations

Beyond carbonyl reductions, this compound demonstrates utility in other chemoselective transformations.

Reduction of Conjugated Double Bonds

As discussed in the context of 1,4-conjugate reduction, this compound can effectively reduce the carbon-carbon double bond in conjugated systems. researchgate.netmdpi.com This reactivity is particularly useful for the selective saturation of α,β-unsaturated ketones and esters, where other reducing agents might preferentially attack the carbonyl group. beilstein-journals.org The choice of reaction conditions, such as low temperatures, can further enhance the selectivity for the reduction of the conjugated double bond. mdpi.com

Dehalogenation Reactions

This compound and its lithium counterpart, L-Selectride, are effective reagents for the dehalogenation of haloalkanes. mdpi.comausetute.com.aulibretexts.org This transformation proceeds via an SN2 mechanism, where the hydride ion displaces the halide. organicchemistrydata.org The reactivity in these dehalogenation reactions generally follows the order of tertiary > secondary > primary haloalkanes. libretexts.org This method provides a useful alternative for the reduction of C-X bonds in organic synthesis.

Future Directions and Emerging Research Opportunities

Development of Modified Sodium Tri-sec-butylborohydride Derivatives

The chemical identity of this compound is not immutable. By systematically altering its structure, chemists can fine-tune its reactivity and selectivity to meet new synthetic challenges. A significant area of future research lies in the synthesis and application of modified derivatives with enhanced or novel properties.

One promising avenue is isotopic labeling. The synthesis of deuterated analogues, such as sodium tri-sec-butylborodeuteride, offers a powerful tool for mechanistic studies and the stereoselective introduction of deuterium (B1214612) into organic molecules. For instance, the preparation of lithium tri-sec-butylborodeuteride has been reported for the stereoselective deuterium addition to cyclohexanones, yielding axially deuterated alcohols with high diastereoselectivity. researchgate.net Similar research into the sodium variant would be a logical and valuable extension, providing a complementary reagent with potentially different reactivity profiles due to the change in the counterion.

Beyond isotopic labeling, the synthesis of derivatives with modified steric or electronic properties holds considerable potential. Research could focus on replacing one or more of the sec-butyl groups with other alkyl or aryl moieties. For example, incorporating chiral ligands could lead to the development of new asymmetric reducing agents. The exploration of fluorinated substituents could also modulate the reagent's reactivity and stability.

Potential Modification Anticipated Outcome Research Goal
Isotopic Labeling (Deuterium)Access to deuterated productsMechanistic studies, synthesis of labeled compounds
Chiral LigandsEnantioselective reductionsAsymmetric synthesis
Fluorinated SubstituentsAltered electronic propertiesEnhanced reactivity or stability
Alternative Alkyl/Aryl GroupsModified steric bulkFine-tuning of stereoselectivity

Exploration of New Catalytic Cycles and Reaction Promoters

While this compound is typically used as a stoichiometric reagent, a major goal in sustainable chemistry is the development of catalytic processes. Future research will likely focus on using sub-stoichiometric amounts of the borohydride (B1222165) in conjunction with a co-catalyst or promoter that can regenerate the active hydride species.

One area of exploration is the use of transition metal catalysts to facilitate new types of transformations. For example, combining the reducing power of the borohydride with a palladium catalyst could enable domino reactions that involve both a reduction and a cross-coupling step. researchgate.net Similarly, the interaction of the borohydride with Lewis acids could enhance its reducing power or alter its selectivity. Studies have shown that the counterion (e.g., Li+ vs. Na+) can significantly influence the stereochemical outcome of reductions, suggesting that other metal additives could act as promoters to control the reaction pathway. researchgate.net

Another innovative approach involves the use of "frustrated Lewis pairs" (FLPs), where a bulky Lewis acid and a Lewis base are prevented from forming a classical adduct. This unquenched reactivity can be harnessed to activate small molecules like H2. A catalytic cycle could be envisaged where an FLP activates hydrogen, and the resulting borohydride-like species performs the reduction, with the this compound acting as a hydride shuttle or transfer agent. Computational studies on the reduction of carbonyls by tris(pentafluorophenyl)borane (B72294) and H2 have elucidated the key steps of proton and hydride transfer, providing a theoretical framework for developing such catalytic systems. rsc.org

Advanced Computational Modeling for Predictive Synthesis

The synergy between experimental work and theoretical calculations is becoming increasingly crucial in modern chemistry. Advanced computational modeling, particularly using Density Functional Theory (DFT), offers a powerful lens through which to understand and predict the behavior of this compound.

Future research will undoubtedly leverage computational tools to:

Elucidate Reaction Mechanisms: DFT calculations can map out the energy profiles of reaction pathways, identify transition states, and explain the origins of stereoselectivity. For example, the unusual facial stereoselectivity observed in the reduction of certain pyranones with L-Selectride has been explained using the Exterior Frontier Orbital Extension (EFOE) model. researchgate.net Applying similar models to reactions with this compound could provide valuable predictive power.

Predict Substrate Scope and Reactivity: By modeling the interaction of the borohydride with various functional groups, it may be possible to predict which substrates will react and which will be inert, thereby guiding experimental design and avoiding unnecessary trials. Computational studies have already been used to predict the substrate specificity of other reduction systems. rsc.org

Design Modified Reagents: As discussed in section 6.1, computational modeling can be used to design new borohydride derivatives with desired properties. By simulating the effects of different substituents on the reagent's structure and electronics, researchers can prioritize the most promising candidates for synthesis.

Computational Technique Application Area Example/Goal
Density Functional Theory (DFT)Mechanistic ElucidationCalculating transition state energies for hydride transfer.
Frontier Molecular Orbital (FMO) TheoryPredicting StereoselectivityApplying the EFOE model to ketone reductions.
Quantum Mechanics/Molecular Mechanics (QM/MM)Modeling Complex SystemsStudying enzyme-mimicking catalytic cycles.

Integration in Multicomponent Reactions and Cascade Processes

The demand for increased efficiency in organic synthesis has led to a surge of interest in multicomponent reactions (MCRs) and cascade (or domino) processes, where multiple bonds are formed in a single operation. researchgate.netnih.gov this compound is well-suited for integration into such complex transformations due to its high selectivity.

A key area for future development is the use of this reagent to trigger a cascade sequence. It is already known to initiate conjugate hydride reduction-initiated tandem cyclization reactions. sigmaaldrich.com In these processes, the initial 1,4-reduction of an α,β-unsaturated system creates an enolate, which then participates in one or more subsequent intramolecular reactions to build complex polycyclic structures.

Further research could explore the integration of a this compound reduction step into a broader MCR. For example, a reaction could be designed where an initial multicomponent reaction, such as a Mannich or Povarov reaction, assembles a complex intermediate containing a reducible functional group. nih.gov The subsequent in-situ reduction of this intermediate by this compound would then lead to the final, highly functionalized product in a single pot. The challenge lies in ensuring the compatibility of the borohydride with the conditions and components of the initial MCR, but the potential rewards in terms of step economy and molecular diversity are substantial.

Q & A

Q. What are the key physicochemical properties of sodium tri-sec-butylborohydride (NaTSBBH) relevant to its use as a reducing agent?

NaTSBBH is a sterically hindered borohydride reagent with a sodium counterion, commonly used for selective reductions in complex substrates. It is typically supplied as a 1.0 M solution in tetrahydrofuran (THF), with a density of ~0.913 g/mL at 25°C . Its high hydride donor strength and bulky sec-butyl groups enable preferential reduction of sterically accessible carbonyl groups, avoiding over-reduction of sensitive functionalities (e.g., esters, amides) .

Q. How should researchers safely handle this compound in laboratory settings?

NaTSBBH is moisture-sensitive and reacts violently with water, releasing flammable hydrogen gas. Standard protocols include:

  • Use of anhydrous solvents (e.g., THF) under inert atmosphere (N₂/Ar).
  • Personal protective equipment (gloves, goggles, flame-resistant lab coat).
  • Quenching residual reagent with slow addition of ethanol or isopropanol at -78°C, followed by aqueous workup .

Q. What is the role of NaTSBBH in the diastereoselective reduction of ketones, and how does it compare to other borohydrides?

NaTSBBH (N-Selectride®) favors chelation-controlled reduction, producing alcohols with stereochemistry dictated by coordination between the sodium ion and electron-rich groups (e.g., β-alkoxy, amino) on the substrate. This contrasts with lithium-based reagents (e.g., L-Selectride®), which lack chelation ability and follow Felkin–Ahn selectivity . For example, NaTSBBH reduces BOC-protected amino ketones to the (S,S)-isomer in a 4.3:1 diastereomeric ratio, outperforming NaBH₄ or DIBAL-H .

Advanced Research Questions

Q. How does the counterion (Na⁺ vs. Li⁺) influence the stereochemical outcome of borohydride-mediated reductions?

The sodium ion in NaTSBBH enhances chelation to polar groups (e.g., β-methoxy), stabilizing transition states where the hydride attacks from the less hindered face. In contrast, lithium-based reagents (e.g., L-Selectride®) lack this coordination, leading to non-chelating pathways and Felkin–Ahn selectivity. This was demonstrated in competition experiments between ketones 4 (β-methoxy) and 5 (non-chelating), where NaTSBBH preferentially reduced ketone 4 via chelation, while Li analogs showed no selectivity .

Q. How can researchers design experiments to probe chelation effects in NaTSBBH-mediated reductions?

A methodological approach involves:

  • Intermolecular competition assays : Compare reduction rates of a chelating ketone (e.g., β-methoxy) vs. a non-chelating analog under identical conditions. GC or HPLC analysis quantifies product ratios .
  • Steric perturbation : Introduce bulky silyl protecting groups (e.g., TIPS) on potential chelation sites. If reactivity drops, chelation is critical .
  • Counterion swapping : Compare NaTSBBH with K-Selectride® (K⁺ counterion) to assess ion size effects on transition-state stabilization .

Q. What strategies resolve contradictory data in diastereoselectivity studies involving NaTSBBH?

Contradictions often arise from competing steric and electronic factors. To disentangle these:

  • Variable-temperature NMR : Monitor reaction intermediates to identify chelated vs. non-chelated species.
  • Computational modeling : DFT calculations can predict favored transition states and quantify steric/electronic contributions .
  • Substrate engineering : Synthesize analogs with modified steric profiles (e.g., cyclohexenones vs. acyclic ketones) to isolate chelation effects .

Methodological Considerations

Q. How can researchers optimize reaction conditions for NaTSBBH in large-scale syntheses?

Key parameters include:

  • Solvent choice : THF ensures solubility, but ethereal solvents (e.g., diglyme) may improve selectivity at higher temperatures.
  • Stoichiometry : Use 1.0–1.2 equivalents to avoid over-reduction; excess reagent may promote side reactions (e.g., enolate formation).
  • Quenching protocol : Gradual warming to 0°C before aqueous workup minimizes exothermic side reactions .

Q. What analytical techniques are critical for characterizing NaTSBBH reaction outcomes?

  • GC-MS/HPLC : Quantify product ratios and detect trace byproducts.
  • ¹H/¹³C NMR : Assign stereochemistry via coupling constants (e.g., J values for vicinal diols) and NOE experiments.
  • X-ray crystallography : Resolve absolute configuration of crystalline products .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.